

In-Depth Technical Guide: Sodium trifluoroacetate-13C2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium trifluoroacetate-13C2

Cat. No.: B586808

[Get Quote](#)

CAS Number: 1794767-05-7

This technical guide provides a comprehensive overview of **Sodium trifluoroacetate-13C2**, a stable isotope-labeled compound crucial for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, safety information, and its primary applications as a tracer and internal standard in advanced analytical methodologies.

Core Compound Information

Sodium trifluoroacetate-13C2 is the sodium salt of trifluoroacetic acid, where both carbon atoms have been replaced with the stable isotope carbon-13. This isotopic labeling makes it an invaluable tool in a variety of research applications, particularly in quantitative analysis where it can be distinguished from its unlabeled counterpart by its mass.

Chemical and Physical Properties

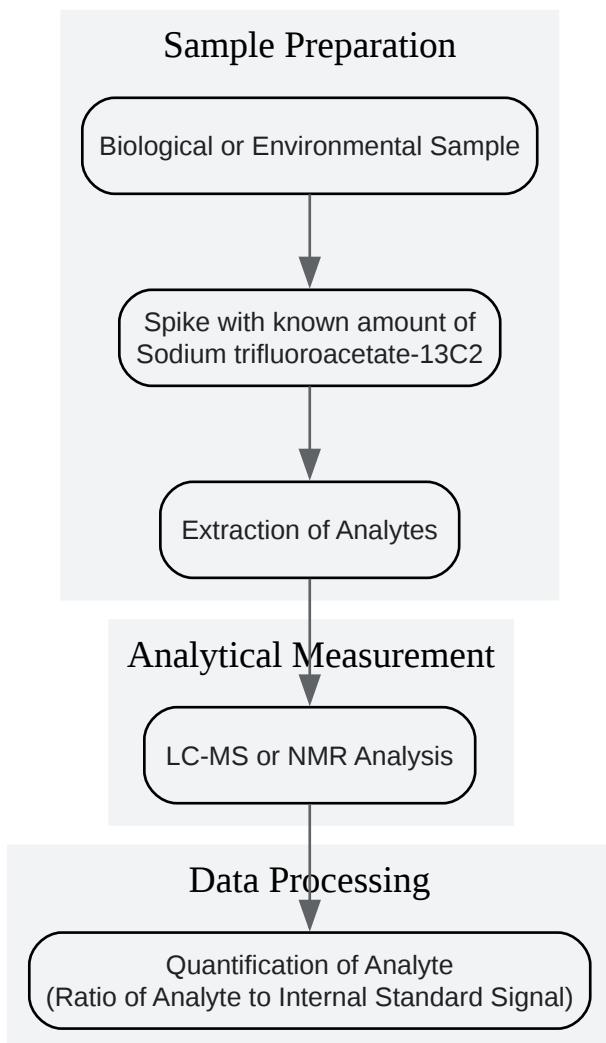
A summary of the key quantitative data for **Sodium trifluoroacetate-13C2** is presented in the table below, facilitating easy comparison of its properties.

Property	Value	Reference
CAS Number	1794767-05-7	[1] [2] [3] [4]
Molecular Formula	$^{13}\text{C}_2\text{F}_3\text{NaO}_2$	[1] [2]
Molecular Weight	137.99 g/mol	[1] [2] [4]
Appearance	White to off-white solid	[1]
Purity	Typically >95% (HPLC)	[2]
Solubility	Soluble in water.	
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1]

Safety and Handling

Sodium trifluoroacetate-¹³C2 should be handled with care in a laboratory setting. Below is a summary of its key safety information.

Hazard Statement	Precautionary Statement
Causes skin irritation.	Wash skin thoroughly after handling.
Causes serious eye irritation.	Wear protective gloves/protective clothing/eye protection/face protection.
May cause respiratory irritation.	Avoid breathing dust/fume/gas/mist/vapors/spray.


Applications in Research and Drug Development

The primary utility of **Sodium trifluoroacetate-¹³C2** lies in its application as an internal standard and a tracer in analytical chemistry and metabolic studies. The presence of the ¹³C isotope allows for precise quantification and tracking of the trifluoroacetate moiety in complex biological and environmental samples.

Internal Standard for Quantitative Analysis

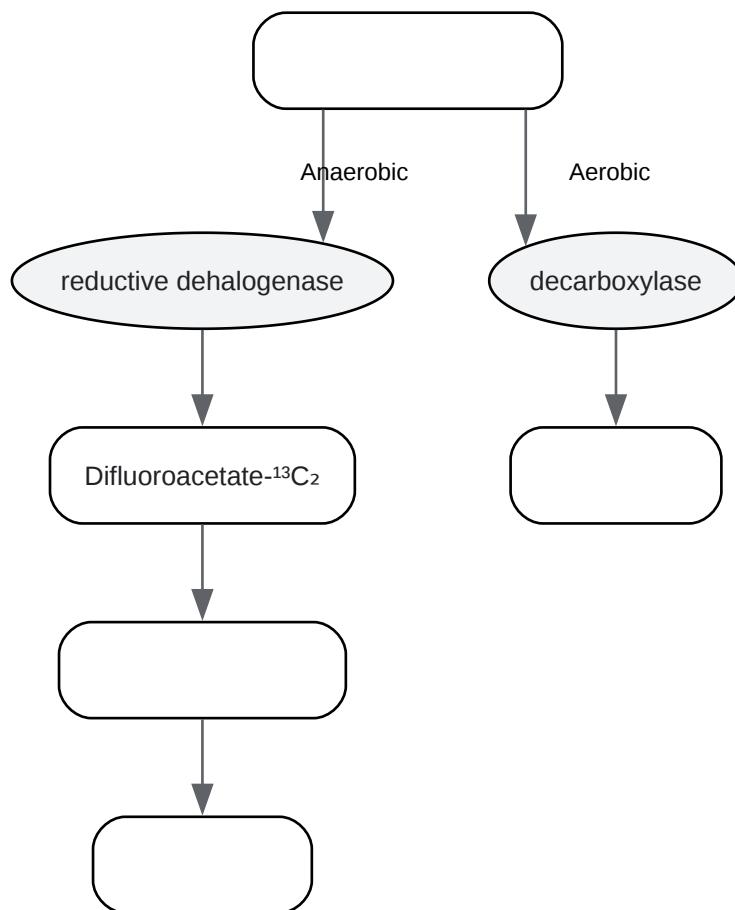
Sodium trifluoroacetate-13C2 is an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).^[1] An internal standard is a compound of known concentration added to a sample to correct for variations in the analytical procedure.

The following diagram illustrates the general workflow for using **Sodium trifluoroacetate-13C2** as an internal standard in a quantitative analytical experiment.

[Click to download full resolution via product page](#)

Caption: General workflow for using **Sodium trifluoroacetate-13C2** as an internal standard.

The following is a generalized protocol for the use of **Sodium trifluoroacetate-13C2** as an internal standard for the quantification of unlabeled sodium trifluoroacetate in a water sample.


- Preparation of Stock Solutions:
 - Prepare a stock solution of unlabeled sodium trifluoroacetate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
 - Prepare a stock solution of **Sodium trifluoroacetate-13C2** at a known concentration (e.g., 1 mg/mL) in the same solvent.
- Preparation of Calibration Standards:
 - Create a series of calibration standards by spiking a known volume of the unlabeled sodium trifluoroacetate stock solution into a matrix blank (e.g., analyte-free water) to achieve a range of concentrations.
 - To each calibration standard, add a constant, known amount of the **Sodium trifluoroacetate-13C2** internal standard stock solution.
- Sample Preparation:
 - To a known volume of the water sample to be analyzed, add the same constant, known amount of the **Sodium trifluoroacetate-13C2** internal standard stock solution as was added to the calibration standards.
- LC-MS Analysis:
 - Inject the prepared calibration standards and samples onto an appropriate LC column (e.g., a C18 column) for separation.
 - Detect the eluting compounds using a mass spectrometer operating in a suitable mode (e.g., selected ion monitoring or multiple reaction monitoring) to monitor for the specific mass-to-charge ratios of both the unlabeled analyte and the ¹³C-labeled internal standard.
- Data Analysis:

- For each calibration standard, calculate the ratio of the peak area of the unlabeled analyte to the peak area of the ¹³C-labeled internal standard.
- Construct a calibration curve by plotting this peak area ratio against the concentration of the unlabeled analyte.
- For the unknown sample, calculate the peak area ratio of the analyte to the internal standard and use the calibration curve to determine the concentration of the unlabeled sodium trifluoroacetate in the sample.

Tracer for Metabolic and Environmental Fate Studies

The trifluoroacetate anion (TFA) is a terminal degradation product of several hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). Understanding its metabolic fate and environmental transport is of significant interest. **Sodium trifluoroacetate-¹³C2** can be used as a tracer to follow the movement and transformation of TFA in biological and environmental systems.

While the trifluoroacetate anion is generally considered to be metabolically stable, some microbial degradation pathways have been identified. The following diagram illustrates a simplified metabolic pathway for trifluoroacetate.

[Click to download full resolution via product page](#)

Caption: Simplified microbial metabolic pathway of trifluoroacetate.

Conclusion

Sodium trifluoroacetate-13C2 is a highly valuable, specialized chemical for advanced research and development. Its primary role as an internal standard enables accurate and precise quantification of its unlabeled analogue in complex matrices, a critical need in pharmaceutical and environmental analysis. Furthermore, its use as a stable isotope tracer provides a powerful tool for elucidating the metabolic and environmental fate of the trifluoroacetate anion. The detailed information and protocols provided in this guide are intended to support researchers in the effective application of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Illuminating GPCR signaling mechanisms by NMR spectroscopy with stable-isotope labeled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Illuminating GPCR Signaling Mechanisms by NMR Spectroscopy with Stable-Isotope Labeled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ¹³C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Sodium trifluoroacetate-¹³C2]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b586808#sodium-trifluoroacetate-13c2-cas-number\]](https://www.benchchem.com/product/b586808#sodium-trifluoroacetate-13c2-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com